molecular formula C10H6F3NO B14050959 4-Acetyl-2-(trifluoromethyl)benzonitrile

4-Acetyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B14050959
M. Wt: 213.16 g/mol
InChI Key: ZHYYYTCVQRKHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the 4-position and a trifluoromethyl group at the 2-position.

Preparation Methods

The synthesis of 4-Acetyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of trifluoromethylbenzene, followed by a cyano group replacement and subsequent acetylation. The reaction conditions often require the use of reagents such as glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, and liquid ammonia . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques to minimize by-products and waste .

Chemical Reactions Analysis

4-Acetyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, as it can influence the compound’s bioavailability and efficacy . The acetyl group can also participate in various biochemical reactions, further modulating the compound’s activity .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

4-acetyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3NO/c1-6(15)7-2-3-8(5-14)9(4-7)10(11,12)13/h2-4H,1H3

InChI Key

ZHYYYTCVQRKHIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.